

ilaprazole sodium CYP2C19 inhibition comparative study

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Compound Focus: Ilaprazole sodium

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Quantitative Comparison of CYP2C19 Inhibition

The table below summarizes key in vitro parameters that predict the clinical drug-drug interaction (DDI) potential of various PPIs. A higher IC_{50} indicates weaker inhibition, and a $C_{max,u}/K_{i,u}$ ratio below the regulatory cutoff of 0.02 suggests a low risk of clinically significant interactions [1].

Proton Pump Inhibitor	IC_{50} (μM)	$K_{i,u}$ (μM)	$C_{max,u}/K_{i,u}$
Omeprazole	2.12	0.0736	0.0288
Lansoprazole	7.85	0.194	0.00332
Pantoprazole	15.4	0.425	0.00124
Rabeprazole	27.8	0.834	0.000635
Ilaprazole	33.3	0.962	0.00224

Interpretation of Data:

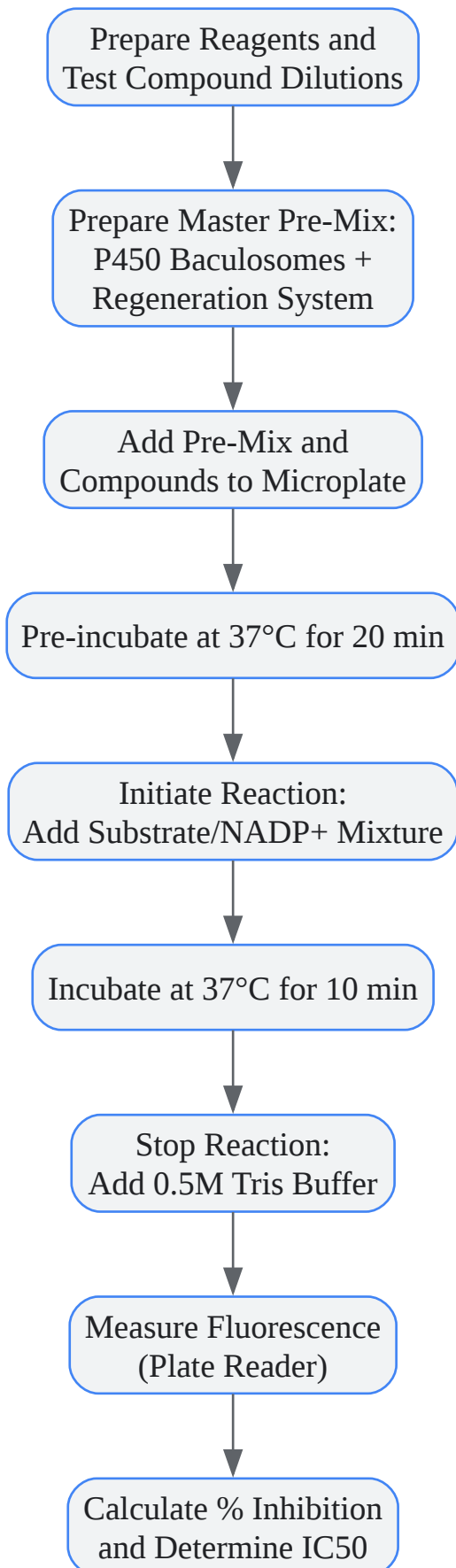
- Omeprazole** is the most potent inhibitor, as it is the only one in this study to exceed the regulatory cutoff ($C_{max,u}/K_{i,u} > 0.02$), consistent with its well-documented in vivo inhibitory effect [1] [2].

- **Ilaprazole** has the highest IC_{50} and Ki values, indicating it is the weakest inhibitor of CYP2C19 among the PPIs tested. Its $C_{max,u}/K_{i,u}$ ratio remains well below the 0.02 threshold, predicting a **minimal risk** of causing clinically significant CYP2C19-mediated DDIs [1].
- The overall order of inhibition potency is: **Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > Ilaprazole** [1].

Experimental Protocol for In Vitro Assessment

The comparative data in the table above was generated using a standardized, high-throughput fluorometric assay. The detailed methodology is as follows [1]:

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- - **Key Materials:**
 - **Enzyme Source:** Recombinant human CYP2C19 BACULOSOMES Plus Reagent.
 - **Assay Kit:** Vivid CYP2C19 Blue Screening Kit.
 - **Inhibitors:** Ilaprazole, Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole.
 - **Positive Control:** Ticlopidine.
 - **Platform:** Black-walled, clear-bottom 96-well microplates.
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 - **Procedure Workflow:**



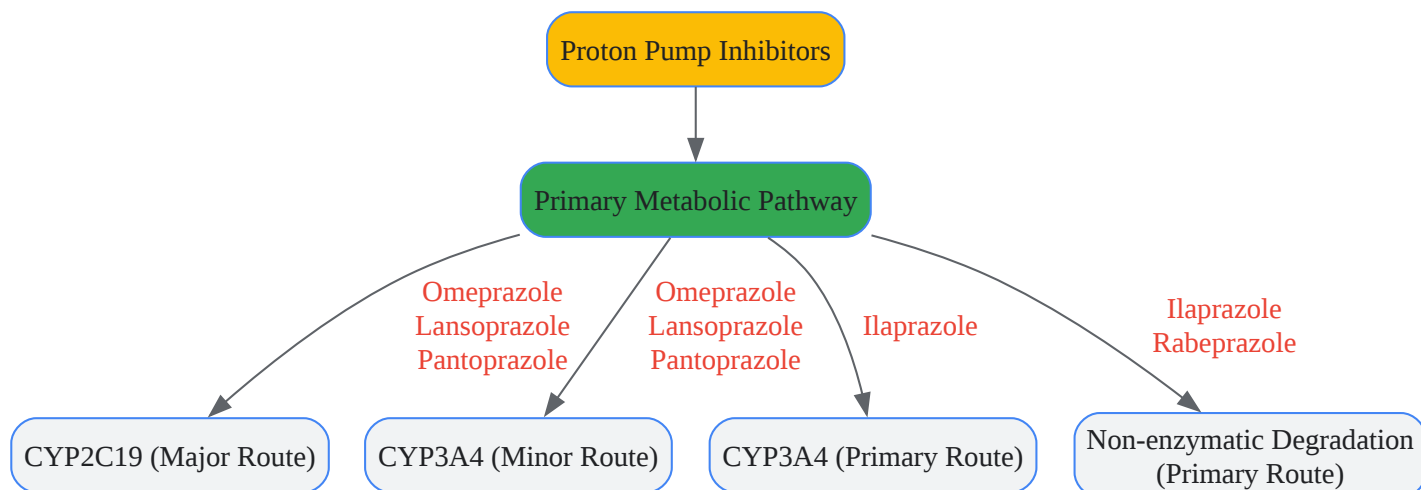
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- **Data Analysis:**
 - **Percentage Inhibition** was calculated using the formula: % Inhibition = $[1 - (\text{Fluorescence_test} - \text{Fluorescence_positive_control}) / (\text{Fluorescence_solvent_control} - \text{Fluorescence_positive_control})] * 100\%$.
 - **IC₅₀ values** were determined by applying nonlinear regression analysis to the inhibition data at eight different concentrations using software such as GraphPad Prism.
 - **K_{i,u} (unbound inhibition constant)** was estimated using the Cheng-Prusoff equation and regulatory assumptions: $K_{i,u} \approx IC_{50,u} / 2$ [1].

Clinical Relevance and Metabolic Pathways

The in vitro findings are supported by clinical and pharmacological data:

- **Clinical Study with Clopidogrel:** A 2022 randomized crossover trial in healthy subjects found that ilaprazole had only a **limited and likely clinically irrelevant effect** on the antiplatelet effect of clopidogrel, a prodrug activated by CYP2C19. This contrasts with omeprazole, which significantly reduces clopidogrel's efficacy and carries an FDA warning against concomitant use [3] [4] [2].
- **Underlying Metabolic Pathways:** The differential inhibition profiles stem from how each PPI is metabolized. Ilaprazole is primarily metabolized by CYP3A4 and non-enzymatic degradation, with minimal reliance on CYP2C19. This makes it a weaker competitor for the enzyme compared to omeprazole and lansoprazole, which are predominantly metabolized by CYP2C19. Rabeprazole also shows less dependence on CYP2C19, undergoing significant non-enzymatic metabolism [3] [5] [6]. The following diagram illustrates these pathways:



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Research Implications and Conclusions

For scientists and drug developers, the key takeaways are:

- **Reduced DDI Risk:** Ilaprazole's minimal CYP2C19 inhibition and alternative metabolic routes make it a promising candidate for patients on polypharmacy, especially those taking critical CYP2C19 substrates like clopidogrel [1] [3].
- **In Vitro-In Vivo Correlation:** The in vitro data successfully flags omeprazole as a high-risk inhibitor, confirming the assay's predictive value. The low potential for other PPIs, including ilaprazole, aligns with clinical observations, though head-to-head in vivo studies are needed for definitive confirmation [1] [2].
- **Considerations for PPI Selection:** When treating patients requiring concomitant CYP2C19 substrate drugs, ilaprazole, pantoprazole, or rabeprazole may be preferable to omeprazole or esomeprazole to mitigate DDI risk [1] [2].

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